2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[2,1-c][1,2,4]triazolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This multi-component reaction is known for its high efficiency and scalability, providing a straightforward route to the desired triazole scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets
Properties
Molecular Formula |
C12H11BF7N3 |
---|---|
Molecular Weight |
341.04 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C12H11F3N3.BF4/c13-12(14,15)9-3-5-10(6-4-9)18-8-17-7-1-2-11(17)16-18;2-1(3,4)5/h3-6,8H,1-2,7H2;/q+1;-1 |
InChI Key |
ZKDQJQYTBGIZRD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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